p-Coumaryl alcohol

Catalog No.
S631377
CAS No.
3690-05-9
M.F
C9H10O2
M. Wt
150.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Coumaryl alcohol

CAS Number

3690-05-9

Product Name

p-Coumaryl alcohol

IUPAC Name

4-[(E)-3-hydroxyprop-1-enyl]phenol

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

InChI

InChI=1S/C9H10O2/c10-7-1-2-8-3-5-9(11)6-4-8/h1-6,10-11H,7H2/b2-1+

InChI Key

PTNLHDGQWUGONS-OWOJBTEDSA-N

SMILES

C1=CC(=CC=C1C=CCO)O

Synonyms

4-coumaric acid, 4-coumaric acid, (E)-isomer, 4-coumaric acid, (Z)-isomer, 4-coumaric acid, disodium salt, 4-hydroxycinnamic acid, p-coumaric acid, p-coumaryl alcohol, p-hydroxycinnamic acid, para-coumaric acid, phenol, 4-(3-hydroxy-1-propenyl)-, trans-3-(4'-hydroxyphenyl)-2-propenoic acid, trans-HPPA

Canonical SMILES

C1=CC(=CC=C1C=CCO)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/CO)O

Precursor in Lignin Biosynthesis

p-Coumaryl alcohol, along with coniferyl alcohol and sinapyl alcohol, plays a crucial role in plant cell wall formation as a building block of lignin. These three molecules, known as monolignols, are enzymatically combined and polymerized to form the complex structure of lignin, providing structural support and defense to plants []. Understanding the metabolism and regulation of p-coumaryl alcohol biosynthesis is vital for research in plant cell wall structure, function, and manipulation in areas like biofuel production and plant disease resistance [].

Model Compound in Lignin Research

Due to its structural similarity to lignin units, p-coumaryl alcohol serves as a valuable model compound in various lignin research applications. Scientists use it to study the thermal and chemical behavior of lignin during processes like pyrolysis and delignification. This helps understand the breakdown mechanisms and develop efficient methods for converting lignin into valuable bioproducts [, ].

Potential Anti-inflammatory and Cytotoxic Properties

Recent research suggests potential anti-inflammatory and cytotoxic activities of p-coumaryl alcohol. Studies have shown its ability to inhibit the production of inflammatory mediators like prostaglandins and modulate immune cell responses, indicating potential application in managing inflammatory conditions [, ]. Additionally, research exploring p-coumaryl alcohol's cytotoxicity against specific cell lines is ongoing, but further investigation is needed to understand its potential therapeutic implications [].

p-Coumaryl alcohol, chemically known as 4-hydroxycinnamyl alcohol, is a significant monolignol and a precursor to lignin, which is a complex organic polymer found in the cell walls of many plants. This compound appears as a white solid and has the molecular formula C₉H₁₀O₂. It is synthesized through the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant secondary metabolites, including lignans and flavonoids . Due to its structural characteristics, p-coumaryl alcohol plays a vital role in plant defense mechanisms and contributes to the rigidity and strength of plant tissues.

p-Coumaryl alcohol's primary role is as a precursor molecule in the biosynthesis of lignin and other important plant phenolics []. These compounds contribute to plant structural integrity, defense against pathogens, and various physiological processes [, ]. There is limited research on the specific mechanisms by which p-coumaryl alcohol itself interacts with biological systems.

, primarily involving oxidation and esterification. Key reactions include:

  • Oxidation: p-Coumaryl alcohol can be oxidized to form p-coumaric acid, which is an important step in the biosynthesis of various phenolic compounds.
  • Esterification: It can react with fatty acids to form esters that contribute to epicuticular waxes on plant surfaces, enhancing their protective qualities .
  • Transesterification: In catalytic reactions using dimethyl carbonate, p-coumaryl alcohol can undergo selective transesterification, yielding methyl ethers or alkyl carbonates depending on the reaction conditions and catalysts used .

p-Coumaryl alcohol exhibits various biological activities. It has been shown to possess antioxidant properties, which help protect cells from oxidative stress. Additionally, it serves as a precursor for bioactive compounds such as chavicol and stilbenoids, which have antimicrobial and anti-inflammatory effects . Its role in lignin biosynthesis also implicates it in plant growth and development processes.

The synthesis of p-coumaryl alcohol can be achieved through several methods:

  • Phenylpropanoid Pathway: This natural biosynthetic route involves the conversion of phenylalanine into p-coumaryl alcohol via several enzymatic steps.
  • Chemical Synthesis: Laboratory synthesis may involve the reduction of p-coumaric acid or other derivatives using reducing agents such as lithium aluminum hydride.
  • Biotechnological Approaches: Microbial fermentation processes can also be employed to produce p-coumaryl alcohol from renewable biomass sources.

p-Coumaryl alcohol finds applications across various fields:

  • Agriculture: Utilized in developing bio-based pesticides and herbicides due to its phytochemical properties.
  • Food Industry: Acts as a flavoring agent owing to its pleasant aroma.
  • Pharmaceuticals: Investigated for potential therapeutic properties against various diseases due to its antioxidant activity.
  • Material Science: Explored for its role in producing bio-based polymers and composites, particularly in sustainable materials development.

Research has indicated that p-coumaryl alcohol interacts with various biological systems. Studies have focused on its interactions with reactive oxygen species, demonstrating its ability to scavenge free radicals effectively. Furthermore, investigations into its degradation pathways highlight its environmental impact and potential transformations under atmospheric conditions, particularly involving hydroxyl radicals .

p-Coumaryl alcohol is often compared with other monolignols due to its structural similarities and functional roles within lignin biosynthesis. The following compounds are noteworthy:

Compound NameStructure CharacteristicsUnique Features
Coniferyl AlcoholContains a methoxy groupPrecursor to guaiacyl lignin; more prevalent in gymnosperms
Sinapyl AlcoholContains two methoxy groupsPrecursor to syringyl lignin; abundant in angiosperms
Cinnamyl AlcoholLacks hydroxyl group on the aromatic ringCommonly used in flavoring; less involved in lignin formation

p-Coumaryl alcohol's uniqueness lies in its specific hydroxyl group positioning and its role as a precursor for both guaiacyl and syringyl lignins, making it essential for understanding lignin's complex structure and function within plant biology .

Physical Description

Solid

XLogP3

1.3

Melting Point

213.5°C

UNII

61POZ1QQ11

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Infective Agents

Pictograms

Irritant

Irritant

Other CAS

20649-40-5
3690-05-9
1076-38-6

Wikipedia

P-coumaryl alcohol
4-hydroxycinnamyl alcohol

Dates

Modify: 2023-08-15

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